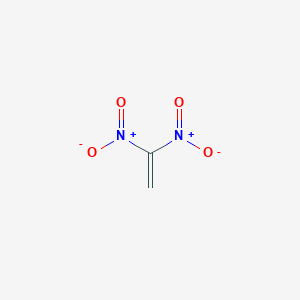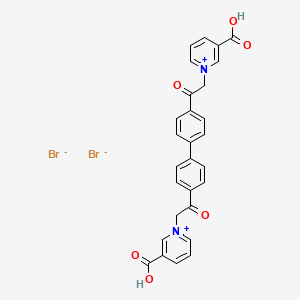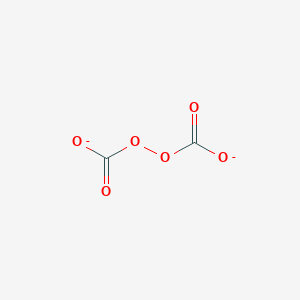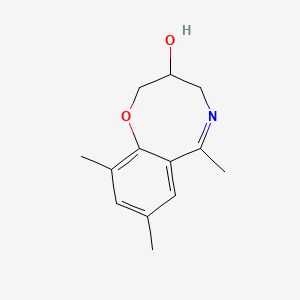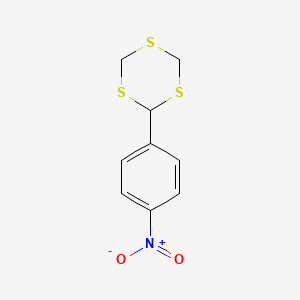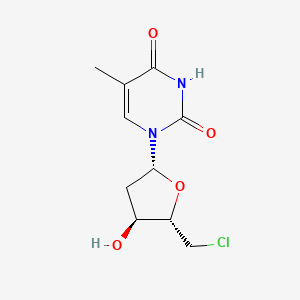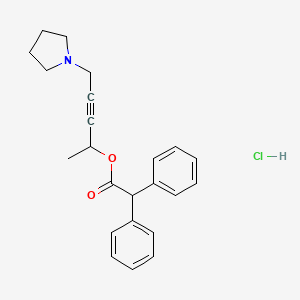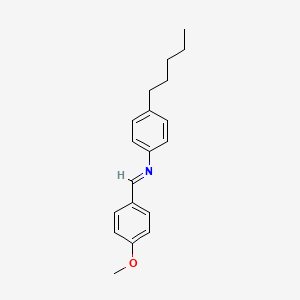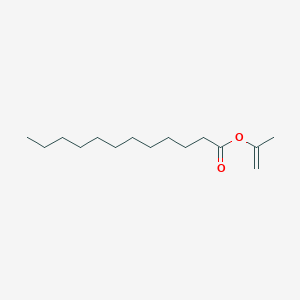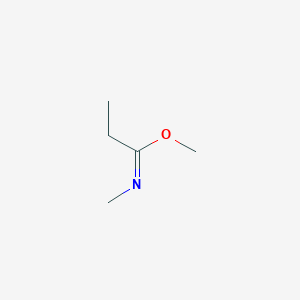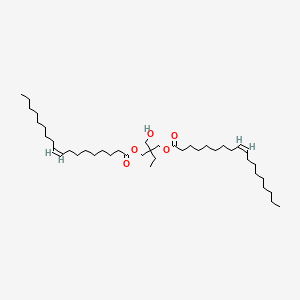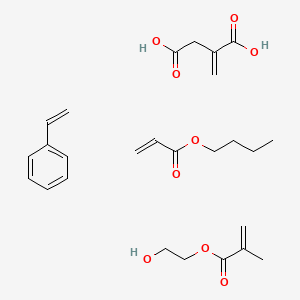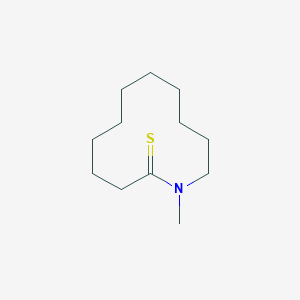
1-Methyl-1-azacyclododecane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-azacyclododecane-2-thione is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-azacyclododecane-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-methylazacyclododecane with sulfur sources under controlled temperature and pressure . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of the cyclization reaction while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-azacyclododecane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methyl-1-azacyclododecane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-azacyclododecane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1-azacyclododecane-2-one: Similar in structure but contains a ketone group instead of a thione group.
1-Methyl-1-azacyclododecane-2-ol: Contains a hydroxyl group instead of a thione group.
1-Methyl-1-azacyclododecane-2-amine: Contains an amine group instead of a thione group.
Uniqueness
1-Methyl-1-azacyclododecane-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
34949-17-2 |
|---|---|
Formule moléculaire |
C12H23NS |
Poids moléculaire |
213.38 g/mol |
Nom IUPAC |
1-methyl-azacyclododecane-2-thione |
InChI |
InChI=1S/C12H23NS/c1-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3 |
Clé InChI |
HISLQPURLFWKNI-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCCCCCCCC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


